
1,4-Naphthalenediol, 1,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenediol, also known as 1,4-dihydroxynaphthalene, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using reducing agents such as sodium borohydride or zinc in the presence of hydrochloric acid . Another method includes the Diels-Alder reaction of alpha-myrcene with 1,4-benzoquinone, followed by chemical modifications .
Industrial Production Methods: Industrial production of 1,4-naphthalenediol typically involves the catalytic hydrogenation of 1,4-naphthoquinone under controlled conditions. This process ensures high yield and purity of the final product .
化学反应分析
1,4-Naphthalenediol undergoes various chemical reactions, including:
Oxidation:
- Oxidation of 1,4-naphthalenediol leads to the formation of 1,4-naphthoquinone .
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Amination:
- Amination of 1,4-naphthalenediol results in the formation of 4-amino-1-naphthol .
- Reagents such as ammonia or amines are used in this reaction.
Methylation:
科学研究应用
1,4-Naphthalenediol has a wide range of applications in scientific research:
Chemistry:
- It serves as a precursor for the synthesis of various organic compounds, including dyes and pigments .
- It is used in the preparation of heterocyclic compounds through multicomponent reactions .
Biology:
- 1,4-Naphthalenediol derivatives have been studied for their cytotoxic effects against cancer cells .
- It is used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine:
Industry:
作用机制
The mechanism of action of 1,4-naphthalenediol involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various chemical processes. Its molecular targets and pathways include interactions with enzymes and proteins involved in redox reactions .
相似化合物的比较
1,4-Naphthalenediol can be compared with other similar compounds, such as:
- 1,5-Dihydroxynaphthalene
- 2,7-Dihydroxynaphthalene
- 2,3-Dihydroxynaphthalene
- 2,6-Dihydroxynaphthalene
- 1,6-Dihydroxynaphthalene
- 1,3-Dihydroxynaphthalene
- 1,7-Dihydroxynaphthalene
- 1,8-Dihydroxynaphthalene
These compounds share similar structures but differ in the positions of the hydroxyl groups, leading to variations in their chemical properties and applications .
属性
CAS 编号 |
571-59-5 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H |
InChI 键 |
QRZINIDQKGUJSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(C=CC(C2=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



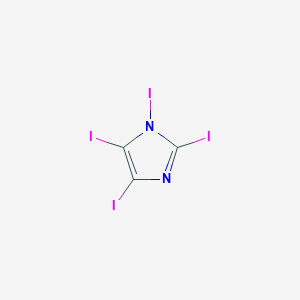
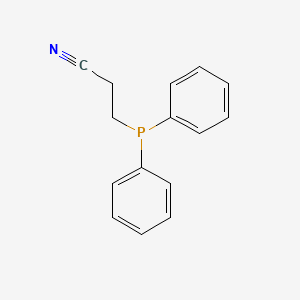
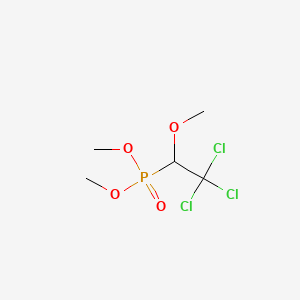
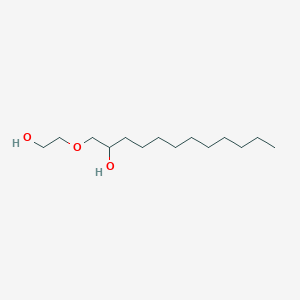
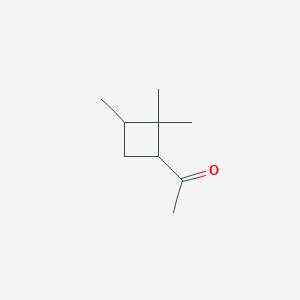

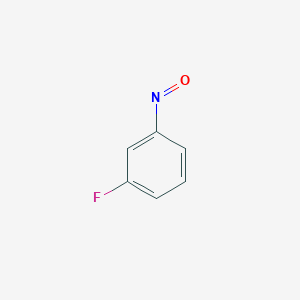
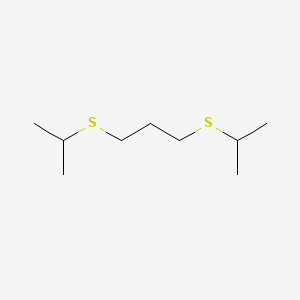
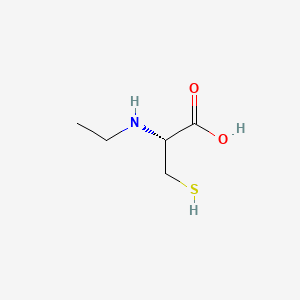
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
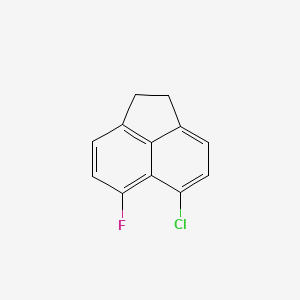
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
